molecular formula C7H17GeNS B12683040 2,2-Diethyl-5-methyl-1,3,2-thiazagermolidine CAS No. 84260-32-2

2,2-Diethyl-5-methyl-1,3,2-thiazagermolidine

Cat. No.: B12683040
CAS No.: 84260-32-2
M. Wt: 219.91 g/mol
InChI Key: AJFYBGQDSSLDOZ-UHFFFAOYSA-N
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Description

2,2-Diethyl-5-methyl-1,3,2-thiazagermolidine is an organogermanium compound that features a thiazole ring. This compound is notable for its unique combination of germanium and thiazole, which imparts distinct chemical and physical properties. The molecular formula of this compound is C7H17GeNS, and it has a molecular weight of 219.92158 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diethyl-5-methyl-1,3,2-thiazagermolidine typically involves the reaction of germanium tetrachloride with a thiazole derivative under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the germanium compound. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

2,2-Diethyl-5-methyl-1,3,2-thiazagermolidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include germanium oxides, reduced germanium compounds, and various substituted thiazole derivatives .

Scientific Research Applications

2,2-Diethyl-5-methyl-1,3,2-thiazagermolidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Diethyl-5-methyl-1,3,2-thiazagermolidine involves its interaction with biological molecules and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The germanium atom can form coordination complexes with biomolecules, affecting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    2,2-Diethyl-1,3,2-thiazagermolidine: Similar structure but lacks the methyl group at the 5-position.

    2,2-Diethyl-5-methyl-1,3,2-thiazole: Similar thiazole ring but without the germanium atom.

    2,2-Diethyl-5-methyl-1,3,2-thiazasilolidine: Contains silicon instead of germanium.

Uniqueness

2,2-Diethyl-5-methyl-1,3,2-thiazagermolidine is unique due to the presence of the germanium atom, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific electronic and coordination characteristics .

Properties

CAS No.

84260-32-2

Molecular Formula

C7H17GeNS

Molecular Weight

219.91 g/mol

IUPAC Name

2,2-diethyl-5-methyl-1,3,2-thiazagermolidine

InChI

InChI=1S/C7H17GeNS/c1-4-8(5-2)9-6-7(3)10-8/h7,9H,4-6H2,1-3H3

InChI Key

AJFYBGQDSSLDOZ-UHFFFAOYSA-N

Canonical SMILES

CC[Ge]1(NCC(S1)C)CC

Origin of Product

United States

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